molecular formula C28H29N3 B11537347 N,N-dimethyl-4-[(E)-{[4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenyl]imino}methyl]aniline

N,N-dimethyl-4-[(E)-{[4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenyl]imino}methyl]aniline

Cat. No.: B11537347
M. Wt: 407.5 g/mol
InChI Key: UAYSIFNVDLISKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-DIMETHYL-4-[(E)-[(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)IMINO]METHYL]ANILINE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core fused with a cyclopenta ring and substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-4-[(E)-[(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)IMINO]METHYL]ANILINE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 8-methylquinoline with an appropriate aldehyde to form the corresponding imine. This intermediate is then subjected to further reactions, such as methylation and cyclization, to yield the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-4-[(E)-[(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)IMINO]METHYL]ANILINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which may exhibit different chemical and biological properties.

    Reduction: Reduction reactions can convert the imine group to an amine, potentially altering the compound’s reactivity and solubility.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinone derivatives, while reduction can produce amine-containing compounds

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of novel materials and complex organic molecules.

    Biology: Research has explored its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound’s pharmacological activities have been investigated for the development of new therapeutic agents.

    Industry: Its chemical properties make it suitable for use in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-4-[(E)-[(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)IMINO]METHYL]ANILINE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membrane integrity. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways. The exact mechanism can vary depending on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

N,N-DIMETHYL-4-[(E)-[(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)IMINO]METHYL]ANILINE can be compared with other quinoline derivatives and related compounds, such as:

    Quinoline: The parent compound, which serves as a core structure for many derivatives with diverse biological activities.

    Chloroquine: A well-known antimalarial drug that shares the quinoline core but has different substituents and pharmacological properties.

    Quinacrine: Another antimalarial compound with a similar core structure but distinct functional groups and uses.

Properties

Molecular Formula

C28H29N3

Molecular Weight

407.5 g/mol

IUPAC Name

N,N-dimethyl-4-[[4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenyl]iminomethyl]aniline

InChI

InChI=1S/C28H29N3/c1-19-7-16-27-26(17-19)24-5-4-6-25(24)28(30-27)21-10-12-22(13-11-21)29-18-20-8-14-23(15-9-20)31(2)3/h4-5,7-18,24-25,28,30H,6H2,1-3H3

InChI Key

UAYSIFNVDLISKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=C(C=C4)N=CC5=CC=C(C=C5)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.